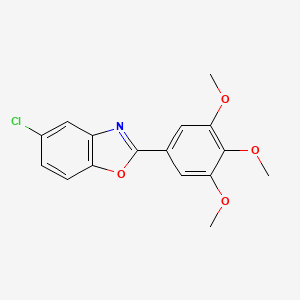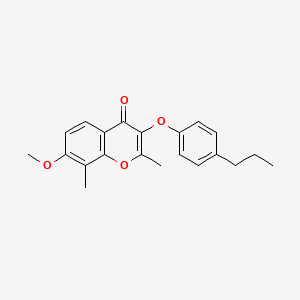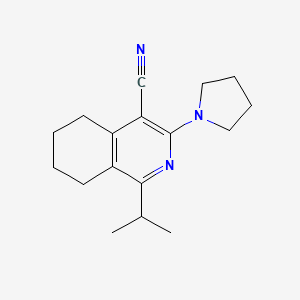
5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole, also known as CTK7A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole also inhibits the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole has been found to modulate various biochemical and physiological processes. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins that promote inflammation. Moreover, 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole has been found to reduce the levels of vascular endothelial growth factor, a protein that promotes angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. It has also been found to have low toxicity in animal models. However, one limitation of 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole is its poor solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research on 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole. One area of interest is the development of novel formulations that can improve its solubility and bioavailability. Another direction is the investigation of its potential as a combination therapy with other anti-cancer agents. Additionally, the exploration of its effects on other physiological processes such as wound healing and neuroprotection could provide new insights into its therapeutic potential.
Méthodes De Synthèse
The synthesis of 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole involves the reaction of 3,4,5-trimethoxyaniline with 2-chlorobenzoic acid in the presence of phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to form 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole. This synthesis method has been optimized to yield high purity and high yield of 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole.
Applications De Recherche Scientifique
5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. In vitro studies have shown that 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have also demonstrated its anti-tumor effects in animal models.
Propriétés
IUPAC Name |
5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-19-13-6-9(7-14(20-2)15(13)21-3)16-18-11-8-10(17)4-5-12(11)22-16/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAKKHOTAQDFCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(O2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B5631664.png)
![N-(2-furylmethyl)-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5631670.png)


![N-methyl-5-({4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5631693.png)
![2-chloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5631702.png)
![(3S*,4R*)-3-cyclopropyl-N,N-dimethyl-4-{[3-(1H-pyrazol-1-yl)benzoyl]amino}pyrrolidine-1-carboxamide](/img/structure/B5631712.png)

![3-(5-fluoro-1H-benzimidazol-2-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5631723.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B5631731.png)
![1'-(2H-1,2,3-benzotriazol-2-ylacetyl)-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5631732.png)
![5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5631739.png)
